Hydrazine-d4 monodeuterate
Overview
Description
Synthesis Analysis
The synthesis of hydrazine derivatives, including hydrazine-d4 monodeuterate, often involves reactions that yield high toxicity and potential carcinogenicity, necessitating careful handling and detection methods for safety and environmental protection. Studies have developed ratiometric fluorescent probes for the detection of hydrazine in biological and water samples, showcasing the importance of sensitive detection techniques due to hydrazine's high reactivity and potential health risks (Zhu et al., 2019).
Molecular Structure Analysis
Research on the molecular structure of hydrazine and its derivatives, like hydrazine-d4, involves studying their spectral characteristics to understand their crystal structure and vibrational modes. Far-infrared spectra analysis and Raman spectroscopy have been utilized to distinguish between proposed crystal structures and to assign spectral bands to specific molecular vibrations (Baglin et al., 1967), (Durig et al., 1975).
Chemical Reactions and Properties
Hydrazine and its isotopically substituted variants participate in various chemical reactions, showcasing properties such as acting as strong reductants and participating in intramolecular charge transfer (ICT) pathways. These properties are exploited in the development of fluorescent probes for environmental and biological monitoring (Zhu et al., 2020).
Physical Properties Analysis
Studies focusing on the physical properties of hydrazine and derivatives like hydrazine-d4 monodeuterate often involve the examination of their spectral characteristics to understand their vibrational modes and molecular interactions in different states. The far-infrared and Raman spectroscopy analyses provide insights into the lattice vibrations and structural assignments based on spectral shifts upon deuteration (Baglin et al., 1967), (Durig et al., 1975).
Chemical Properties Analysis
The chemical properties of hydrazine-d4 monodeuterate, including its reactivity and interactions with various substrates, are crucial for its application in synthesis and detection methods. The development of ratiometric fluorescent probes for hydrazine detection showcases the application of its chemical properties for environmental and health safety (Zhu et al., 2019).
properties
IUPAC Name |
deuterated water;1,1,2,2-tetradeuteriohydrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4N2.H2O/c1-2;/h1-2H2;1H2/i/hD6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKDUDTNKRLTJSI-YIKVAAQNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
NN.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]N([2H])N([2H])[2H].[2H]O[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584458 | |
Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
56.098 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazine-d4 monodeuterate | |
CAS RN |
102096-80-0 | |
Record name | (~2~H_4_)Hydrazine--(~2~H_2_)water (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 102096-80-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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